molecular formula C15H24N4O B11744138 1-cyclopentyl-4-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-3-amine

1-cyclopentyl-4-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-3-amine

Cat. No.: B11744138
M. Wt: 276.38 g/mol
InChI Key: FKZISEMEBZFNPM-UHFFFAOYSA-N
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Description

1-cyclopentyl-4-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-3-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a cyclopentyl group, a pyrazole ring, and a piperidine moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclopentyl-4-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-3-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

1-cyclopentyl-4-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert ketones or aldehydes to alcohols.

    Substitution: Nucleophilic substitution reactions can replace leaving groups on the pyrazole ring with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), various nucleophiles (amines, thiols)

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids

    Reduction: Formation of alcohols

    Substitution: Formation of substituted pyrazole derivatives

Scientific Research Applications

1-cyclopentyl-4-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-3-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-cyclopentyl-4-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-cyclopentyl-4-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-3-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C15H24N4O

Molecular Weight

276.38 g/mol

IUPAC Name

(3-amino-1-cyclopentylpyrazol-4-yl)-(3-methylpiperidin-1-yl)methanone

InChI

InChI=1S/C15H24N4O/c1-11-5-4-8-18(9-11)15(20)13-10-19(17-14(13)16)12-6-2-3-7-12/h10-12H,2-9H2,1H3,(H2,16,17)

InChI Key

FKZISEMEBZFNPM-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)C(=O)C2=CN(N=C2N)C3CCCC3

Origin of Product

United States

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